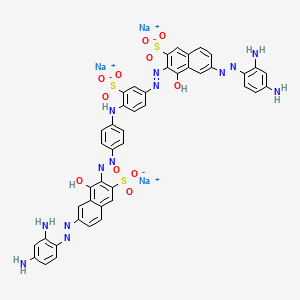

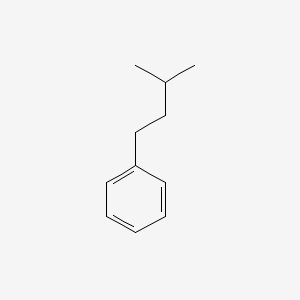

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

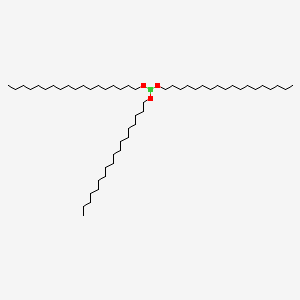

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile (1H-TMP-4CN) is an organic compound that has been studied for its potential applications in scientific research. It is a lipophilic compound that has been used in a variety of experiments to investigate its chemical and biological properties. 1H-TMP-4CN has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Applications De Recherche Scientifique

-

Synthesis of Allylated Tertiary Amines

- In organic chemistry, TEMPOH can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

- The method involves the reaction of allylic chlorides with TEMPOH in the presence of a suitable catalyst to form the allylated tertiary amines .

- The results of this reaction are highly dependent on the specific conditions and reactants used .

-

Preparation of Hydroxylamines

-

Synthesis of Sulfenamide Compounds

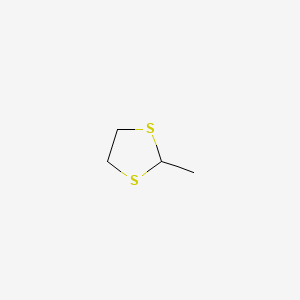

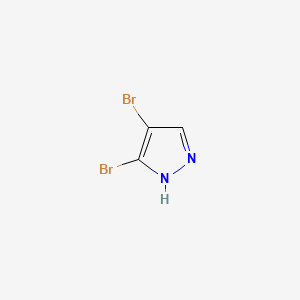

- TEMPOH can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

- The reaction involves the oxidation of the thiol group in the heterocyclic thiol by iodine, followed by reaction with TEMPOH to form the sulfenamide .

- The specific sulfenamide compound produced will depend on the heterocyclic thiol used .

-

Preparation of Metallo-Amide Bases

-

Selective Generation of Silylketene Acetals

-

Preparation of Hibarimicinone

-

Synthesis of (Z)-Silylketene Acetal

-

Preparation of 4-Substituted Quinazoline

-

Preparation of Lithium Tetramethylpiperidide

-

Preparation of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical

- TEMPOH acts as a precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- The preparation involves the reaction of TEMPOH with a suitable oxidant to form the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

- These radicals are often used in various synthetic reactions due to their unique reactivity .

Propriétés

Numéro CAS |

38078-71-6 |

|---|---|

Nom du produit |

1-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

Formule moléculaire |

C10H18N2O |

Poids moléculaire |

182.26 g/mol |

Nom IUPAC |

1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C10H18N2O/c1-9(2)5-8(7-11)6-10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 |

Clé InChI |

KVTOSAMSZMXLKB-UHFFFAOYSA-N |

SMILES |

CC1(CC(CC(N1O)(C)C)C#N)C |

SMILES canonique |

CC1(CC(CC(N1O)(C)C)C#N)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)

![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)